2-bromo-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
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Description
2-bromo-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C17H16BrN5O3 and its molecular weight is 418.251. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intermolecular Interactions and Crystal Structure Analysis
Research on antipyrine derivatives, including those with bromo and benzamide groups, has focused on their synthesis, crystal structure characterization, and intermolecular interactions. These studies utilize X-ray structure analysis, Hirshfeld surface analysis, and DFT calculations to elucidate the solid-state structures and the stabilizing interactions within these molecules. For instance, the study by Saeed et al. (2020) on 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide provides insights into the hydrogen bonding and π-interactions that could be relevant for designing new materials or drugs with desired physical and chemical properties. These analyses are crucial for understanding the molecular assembly and designing compounds with specific functions (Saeed et al., 2020).
Photodynamic Therapy Applications
Another field of research for similar compounds involves their use in photodynamic therapy (PDT) for cancer treatment. The study of new zinc phthalocyanine derivatives substituted with benzene sulfonamide groups containing Schiff base by Pişkin et al. (2020) highlights the potential of such compounds in generating singlet oxygen, a critical factor in PDT. These compounds exhibit high singlet oxygen quantum yields, making them suitable as Type II photosensitizers. This research suggests that structurally related benzamide compounds could also find applications in developing new photosensitizers for treating cancer (Pişkin et al., 2020).
Synthetic Methodologies and Drug Discovery
Compounds with bromo and benzamide functionalities are also significant in synthetic organic chemistry, serving as intermediates in the synthesis of various pharmacologically active molecules. For example, the work by Esteves et al. (2007) on selective radical cyclisation of propargyl bromoethers demonstrates the synthetic utility of bromo-containing compounds in constructing complex molecules. Such methodologies can be applied to synthesize potential drug candidates or organic materials with unique properties (Esteves et al., 2007).
GPR35 Agonists for Pain and Inflammatory Diseases
Investigations into G protein-coupled receptor-35 (GPR35) agonists, as detailed by Wei et al. (2018), reveal the therapeutic potential of benzamide derivatives in treating pain, inflammatory, and metabolic diseases. The study identified potent GPR35 agonists based on the benzamide scaffold, emphasizing the importance of structural modifications to enhance pharmacological activity. This research direction indicates that compounds with specific structural features, including bromo and benzamide groups, could be valuable in discovering new treatments for these conditions (Wei et al., 2018).
properties
IUPAC Name |
2-bromo-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O3/c1-26-11-10-22-17(25)23(21-20-22)13-8-6-12(7-9-13)19-16(24)14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYNOXBEQJZRBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide |
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